molecular formula C18H23FN4O3S B2690021 N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921795-22-4

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2690021
CAS RN: 921795-22-4
M. Wt: 394.47
InChI Key: IBSZYVAYBBTESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H23FN4O3S and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential and Dopamine Receptor Activity

Research has explored the antipsychotic-like profile of compounds structurally related to the query compound, particularly those not interacting with dopamine receptors. Such studies have highlighted the significance of certain molecular functionalities in achieving desired pharmacological effects without the common side effects of traditional antipsychotics. The exploration of isosteric replacements for functional groups in these molecules underscores the ongoing search for safer antipsychotic medications (Wise et al., 1987).

Radioligands for Clinical PET Studies

Compounds featuring the fluorobenzyl group have been utilized in the synthesis of radioligands for PET imaging, aiming at studying receptor dynamics in vivo. The development of such radioligands is crucial for advancing our understanding of various neurological conditions and for improving diagnostic accuracy in clinical settings (Iwata et al., 2000).

Novel Anti-inflammatory Agents

Research into novel chemical entities has led to the synthesis of compounds with significant anti-inflammatory activity. These findings are part of broader efforts to discover new therapeutic agents that can provide relief from inflammation with potentially fewer side effects or greater efficacy than current options (Sunder & Maleraju, 2013).

Antitumor Activity

Studies have also focused on the synthesis and evaluation of compounds for their potential antitumor activities. Such research endeavors aim to expand the arsenal of chemotherapeutic agents with novel mechanisms of action or improved therapeutic profiles. This includes the investigation of compounds for their activity against specific cancer cell lines, contributing to the targeted therapy paradigm (Abu-Melha, 2021).

properties

IUPAC Name

2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-12(2)22-16(25)9-23-15(10-24)8-21-18(23)27-11-17(26)20-7-13-3-5-14(19)6-4-13/h3-6,8,12,24H,7,9-11H2,1-2H3,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSZYVAYBBTESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

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